Creatinine-13C4

Description

BenchChem offers high-quality Creatinine-13C4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Creatinine-13C4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3O |

|---|---|

Molecular Weight |

117.089 g/mol |

IUPAC Name |

2-imino-1-(113C)methyl-(2,4,5-13C3)1,3-diazolidin-4-one |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1,2+1,3+1,4+1 |

InChI Key |

DDRJAANPRJIHGJ-JCDJMFQYSA-N |

Isomeric SMILES |

[13CH3]N1[13CH2][13C](=O)N[13C]1=N |

Canonical SMILES |

CN1CC(=O)NC1=N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Creatinine-13C4 for Researchers and Drug Development Professionals

Introduction: This guide provides a comprehensive overview of Creatinine-13C4, a stable isotope-labeled internal standard crucial for the accurate quantification of creatinine in biological samples. Creatinine, a breakdown product of creatine phosphate in muscle, is a key biomarker for assessing renal function. The use of isotopically labeled creatinine, such as Creatinine-13C4, in methods like isotope dilution mass spectrometry, enhances the precision and accuracy of these measurements, which is vital in clinical diagnostics and drug development.

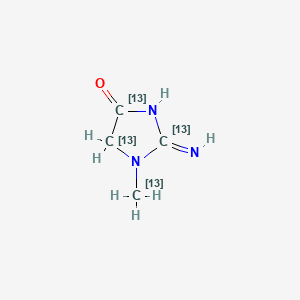

Chemical Structure and Properties

Creatinine-13C4 is a synthetic isotopologue of creatinine where all four carbon atoms have been replaced with the heavy isotope, Carbon-13. This labeling provides a distinct mass shift, allowing for its differentiation from endogenous creatinine in mass spectrometry-based assays.

Chemical Structure:

Caption: Chemical structure of Creatinine-13C4.

Physicochemical Properties:

While a specific certificate of analysis for Creatinine-13C4 was not publicly available, the properties of unlabeled creatinine and other isotopologues provide a strong basis for its expected characteristics.

| Property | Value (Creatinine-13C4) | Value (Unlabeled Creatinine) | Reference |

| Molecular Formula | ¹³C₄H₇N₃O | C₄H₇N₃O | [1] |

| Molecular Weight | 117.09 g/mol | 113.12 g/mol | [1][2] |

| CAS Number | 1286953-05-6 | 60-27-5 | [1] |

| Appearance | White to off-white solid (expected) | White crystalline powder | [3] |

| Melting Point | Not available | ~300 °C (decomposes) | [2] |

| Solubility in Water | Not available | 90 mg/mL at 20°C | [2] |

| Isotopic Purity | Typically ≥98% | Not applicable | General supplier specifications |

Applications in Research and Drug Development

The primary application of Creatinine-13C4 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of creatinine in various biological matrices, including serum, plasma, and urine.[4][5] This is critical for:

-

Assessment of Renal Function: Accurate measurement of creatinine clearance is a cornerstone in diagnosing and monitoring kidney disease.

-

Clinical Trials: In drug development, monitoring renal function is essential to assess potential nephrotoxicity of new therapeutic agents.

-

Metabolomics Studies: As a stable isotope-labeled compound, it can be used in metabolic flux analysis to trace the fate of creatine and creatinine.

Experimental Protocols

Quantification of Serum Creatinine using LC-MS/MS

This protocol describes a typical workflow for the quantification of creatinine in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Creatinine-13C4 as an internal standard.[5][6]

1. Sample Preparation:

-

To 50 µL of serum sample, add a known concentration of Creatinine-13C4 internal standard solution.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and acetonitrile with formic acid.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Creatinine: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

Creatinine-13C4: Monitor the transition of its corresponding precursor ion to a specific product ion.

-

-

Data Analysis: The concentration of creatinine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled creatinine and a constant concentration of Creatinine-13C4.

-

Signaling Pathways and Logical Relationships

It is important to note that Creatinine-13C4, as a stable isotope-labeled compound, does not have a direct role in cellular signaling pathways. Its utility lies in its chemical and physical similarity to endogenous creatinine, making it an ideal internal standard. However, its unlabeled precursor, creatine , is involved in cellular energy metabolism, which can indirectly influence various signaling pathways. The conversion of creatine to creatinine is a non-enzymatic dehydration reaction.

Creatine to Creatinine Conversion Pathway

The following diagram illustrates the synthesis of creatine and its subsequent non-enzymatic conversion to creatinine.

Caption: Biosynthesis of creatine and its conversion to creatinine.[7][8]

Experimental Workflow for Creatinine Quantification

The following diagram outlines the logical workflow for quantifying serum creatinine using LC-MS/MS with Creatinine-13C4 as an internal standard.

Caption: Workflow for serum creatinine quantification by LC-MS/MS.[5][9]

References

- 1. Creatinine-13C4 | CAS 1286953-05-6 | LGC Standards [lgcstandards.com]

- 2. creatinine | C4H7N3O | CID 588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Creatine metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]

An In-Depth Technical Guide to the Synthesis and Purification of Creatinine-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Creatinine-¹³C₄, an isotopically labeled internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This document details the synthetic pathway, purification protocols, and analytical characterization of the final product.

Introduction

Creatinine is a breakdown product of creatine phosphate in muscle and is a key biomarker for assessing renal function.[1][2] Isotope dilution mass spectrometry is the gold standard for accurate creatinine quantification, necessitating the use of a stable, isotopically labeled internal standard like Creatinine-¹³C₄.[1][3][4] The synthesis of such labeled compounds can be complex and costly.[1][3][4] This guide outlines a robust methodology for the synthesis and purification of high-purity Creatinine-¹³C₄.

Synthesis of Creatinine-¹³C₄

The synthesis of Creatinine-¹³C₄ is a multi-step process that begins with commercially available ¹³C-labeled precursors. The overall strategy involves the synthesis of ¹³C₄-labeled creatine, followed by its subsequent cyclization to form Creatinine-¹³C₄.

Synthesis of Creatine-¹³C₄

The synthesis of Creatine-¹³C₄ is adapted from the established method for producing [guanidino-¹³C]creatine.[5] This involves the condensation of [¹³C₂]Sarcosine with [¹³C₂]Cyanamide.

Experimental Protocol: Synthesis of Creatine-¹³C₄

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve [¹³C₂]Sarcosine (1 equivalent) in a suitable aqueous buffer (e.g., phosphate buffer, pH 8.0).

-

Addition of Cyanamide: To the stirring solution, add [¹³C₂]Cyanamide (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the solution to pH ~3-4 with hydrochloric acid to precipitate the crude Creatine-¹³C₄.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

-

Drying: Dry the crude Creatine-¹³C₄ under vacuum.

Cyclization of Creatine-¹³C₄ to Creatinine-¹³C₄

The conversion of creatine to creatinine is a spontaneous, non-enzymatic cyclization reaction that occurs via dehydration.[6][7][8] This process can be accelerated under mild acidic conditions and elevated temperatures.

Experimental Protocol: Cyclization to Creatinine-¹³C₄

-

Reaction Setup: Suspend the crude Creatine-¹³C₄ in a solution of dilute hydrochloric acid (e.g., 0.1 M HCl) in a round-bottom flask with a reflux condenser.

-

Reaction Conditions: Heat the suspension to 80-90°C with stirring. The solid will gradually dissolve as it converts to the more soluble Creatinine-¹³C₄. The reaction is typically complete within 2-4 hours. Monitor the conversion by HPLC or LC-MS.

-

Neutralization and Isolation: After completion, cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide) to a pH of ~7. The crude Creatinine-¹³C₄ will precipitate out of the solution.

-

Collection and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification of Creatinine-¹³C₄

Purification of the crude Creatinine-¹³C₄ is essential to achieve the high purity required for its use as an internal standard. A two-step purification process involving recrystallization followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Recrystallization

Recrystallization is an effective method for removing bulk impurities.[9][10] Water is a suitable solvent for the recrystallization of creatinine due to its significant temperature-dependent solubility.[11]

Experimental Protocol: Recrystallization

-

Dissolution: In a beaker, add the minimum amount of hot deionized water (near boiling) to the crude Creatinine-¹³C₄ to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small volume of ice-cold water, followed by a rinse with a cold, water-miscible organic solvent like ethanol to facilitate drying.

-

Drying: Dry the purified Creatinine-¹³C₄ crystals under vacuum.

Preparative HPLC

For achieving the highest purity (>99%), preparative reversed-phase HPLC is the method of choice. This technique separates the target compound from any remaining structurally similar impurities.

Experimental Protocol: Preparative HPLC

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 0-100% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 235 nm[12] |

| Injection Volume | Dependent on sample concentration |

-

Sample Preparation: Dissolve the recrystallized Creatinine-¹³C₄ in the initial mobile phase composition.

-

Chromatography: Perform the preparative HPLC separation using the conditions outlined in the table above.

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent by rotary evaporation.

-

Lyophilization: Lyophilize the aqueous solution to obtain the final, high-purity Creatinine-¹³C₄ as a white solid.

Analytical Characterization

The identity, purity, and isotopic enrichment of the final product must be confirmed by appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| LC-MS/MS | Identity Confirmation and Purity Assessment | A single major peak with the correct mass-to-charge ratio for Creatinine-¹³C₄. Purity >99%. |

| ¹H NMR | Structural Confirmation | Spectrum consistent with the structure of creatinine, with the absence of signals from impurities. |

| ¹³C NMR | Isotopic Enrichment Confirmation | Spectrum showing enrichment at all four carbon positions. |

LC-MS/MS Conditions for Analysis

| Parameter | Value |

| Column | C18, 3.5 µm, 150 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B (isocratic)[13] |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Q1: m/z of [Creatinine-¹³C₄+H]⁺, Q3: Product ion m/z |

Visualized Workflows

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of high-purity Creatinine-¹³C₄. By following these protocols, researchers and drug development professionals can produce a reliable internal standard for use in sensitive bioanalytical assays, ensuring the accuracy and reproducibility of their results. The combination of a well-defined synthetic route with a robust, multi-step purification process yields a final product that meets the stringent requirements for isotope dilution mass spectrometry.

References

- 1. mdpi.com [mdpi.com]

- 2. gpnotebook.com [gpnotebook.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-enzymatic cyclization of creatine ethyl ester to creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Recrystallization [sites.pitt.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. US6399819B1 - Process for purifying creatine - Google Patents [patents.google.com]

- 12. [Determination of creatinine in urine by high performance liquid chromatography (HPLC) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]

Creatinine-13C4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Creatinine-13C4, a stable isotope-labeled internal standard crucial for the accurate quantification of creatinine in clinical and research settings. This document outlines its chemical properties, its principal application in mass spectrometry-based assays, and a detailed experimental protocol for its use.

Core Data Presentation

For clarity and ease of comparison, the key quantitative data for Creatinine-13C4 and its unlabeled counterpart, creatinine, are summarized in the table below.

| Property | Creatinine-13C4 | Creatinine |

| CAS Number | 1286953-05-6[1][2] | 60-27-5[3][4][5] |

| Molecular Formula | ¹³C₄H₇N₃O[1][2] | C₄H₇N₃O[3][6] |

| Molecular Weight | 117.088 g/mol [1][2] | 113.12 g/mol [4][5][6][7] |

Metabolic Pathway of Creatine to Creatinine

Creatinine is the metabolic breakdown product of creatine and phosphocreatine. This conversion is a spontaneous, non-enzymatic reaction that occurs in muscle tissue. The diagram below illustrates this key metabolic relationship.

Caption: Metabolic conversion of creatine and phosphocreatine to creatinine.

Experimental Protocol: Quantification of Creatinine in Human Serum by LC-MS/MS

The primary application of Creatinine-13C4 is as an internal standard in isotope dilution mass spectrometry for the precise measurement of creatinine levels in biological fluids, which is a key indicator of renal function[2][8]. Below is a detailed methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Materials and Reagents

-

Creatinine standard (NIST Standard Reference Material 914a or equivalent)

-

Creatinine-13C4 (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid

-

Human serum samples

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Creatinine Stock Solution (1 mg/mL): Accurately weigh and dissolve creatinine standard in HPLC-grade water.

-

Creatinine-13C4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Creatinine-13C4 in HPLC-grade water.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the creatinine stock solution with a surrogate matrix (e.g., charcoal-stripped serum or a proteinaceous solution) to achieve a concentration range relevant for clinical samples (e.g., 0.1 to 20 µg/mL).

-

Internal Standard Working Solution: Dilute the IS stock solution with a protein precipitation solvent (e.g., methanol with 0.1% formic acid) to a final concentration of 1 µg/mL.

Sample Preparation

-

Pipette 50 µL of serum sample, calibrator, or quality control sample into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution to each tube.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Chromatographic Column: A suitable column for polar compound analysis, such as a C18 or HILIC column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution: A gradient program to separate creatinine from other matrix components.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Creatinine: Precursor ion (m/z) 114 → Product ion (m/z) 44

-

Creatinine-13C4: Precursor ion (m/z) 118 → Product ion (m/z) 48

-

Data Analysis

-

Integrate the peak areas for both the creatinine and Creatinine-13C4 MRM transitions.

-

Calculate the peak area ratio of creatinine to Creatinine-13C4 for all samples, calibrators, and controls.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the experimental workflow for this LC-MS/MS assay.

Caption: Experimental workflow for creatinine quantification by LC-MS/MS.

References

- 1. Determination of creatinine in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. creatinine | C4H7N3O | CID 588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring creatine and phosphocreatine by 13C MR spectroscopic imaging during and after 13C4 creatine loading: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Isotopic Purity and Enrichment of Creatinine-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of Creatinine-¹³C₄, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. This document outlines the methodologies for assessing its isotopic composition, presents typical purity data, and details its application in sensitive and accurate quantification of creatinine in biological matrices.

Introduction to Isotopic Purity and Enrichment

In the realm of quantitative analysis using isotope dilution mass spectrometry (IDMS), the quality of the isotopically labeled internal standard is paramount. Two key parameters define this quality: isotopic purity and isotopic enrichment .

-

Isotopic Purity: This refers to the proportion of the labeled compound that is free from contamination by its unlabeled counterpart or other isotopologues. It is a measure of how exclusively the desired isotopically labeled molecule is present.

-

Isotopic Enrichment: This specifies the percentage of a particular atom in a molecule that has been replaced by its stable isotope. For Creatinine-¹³C₄, this indicates the percentage of carbon atoms that are ¹³C.

High isotopic purity and enrichment are critical to minimize interference and ensure the accuracy and precision of quantitative assays. Commercially available Creatinine-¹³C₄ is typically synthesized to have high isotopic enrichment, often exceeding 99 atom % ¹³C.

Quantitative Data on Isotopic Purity and Enrichment

While a detailed Certificate of Analysis for a specific lot of Creatinine-¹³C₄ is proprietary to the manufacturer, the following tables represent typical specifications for high-quality, commercially available standards used in demanding research and clinical applications.

Table 1: Representative Isotopic Purity of Creatinine-¹³C₄

| Parameter | Specification |

| Chemical Purity | ≥98% |

| Isotopic Purity (¹³C₄) | ≥99% |

| Unlabeled Creatinine | ≤0.5% |

Table 2: Representative Isotopic Enrichment of Creatinine-¹³C₄

| Isotope | Atom % Enrichment |

| ¹³C | ≥99% |

Note: These values are representative and may vary between different manufacturers and batches. It is essential to refer to the Certificate of Analysis provided with the specific standard being used.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of Creatinine-¹³C₄ relies on high-resolution analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The mass difference between unlabeled creatinine and Creatinine-¹³C₄ allows for their differentiation and quantification. High-resolution mass spectrometry can resolve the isotopic distribution of the labeled compound.

Detailed Methodology (LC-MS/MS):

-

Sample Preparation:

-

Prepare a stock solution of Creatinine-¹³C₄ in a suitable solvent (e.g., methanol or water with 0.1% formic acid).

-

Perform serial dilutions to obtain a concentration suitable for MS analysis (e.g., 1 µg/mL).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Full scan analysis to observe the entire mass spectrum and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis.

-

Full Scan Analysis: Acquire data over a mass range that includes the m/z of unlabeled creatinine (C₄H₇N₃O, ~114.05) and Creatinine-¹³C₄ ([¹³C]₄H₇N₃O, ~118.06).

-

Isotopic Purity Calculation: The isotopic purity is determined by comparing the peak area of the ¹³C₄ isotopologue to the sum of the peak areas of all other isotopologues (including unlabeled creatinine).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of isotopic labeling. ¹³C NMR directly detects the ¹³C nuclei, providing a quantitative measure of enrichment at each carbon position.

Detailed Methodology (¹³C NMR):

-

Sample Preparation:

-

Dissolve a sufficient amount of Creatinine-¹³C₄ (typically 5-10 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

-

Tune and match the probe for ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay (d1) that is at least 5 times the longest T₁ relaxation time of the carbon atoms to ensure quantitative results.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the four carbon atoms in the creatinine molecule.

-

The relative integrals of the ¹³C signals compared to a known internal standard or by quantitative ¹³C NMR methods will determine the enrichment at each carbon position.

-

Visualizations: Workflows and Pathways

Isotope Dilution Mass Spectrometry (IDMS) Workflow

The primary application of Creatinine-¹³C₄ is as an internal standard in IDMS for the accurate quantification of endogenous creatinine. The following diagram illustrates a typical workflow.

Caption: Workflow for creatinine quantification using IDMS.

Simplified Metabolic Pathway of Creatine and Creatinine

Creatinine is the metabolic breakdown product of creatine and phosphocreatine. The following diagram illustrates this simplified pathway.

Caption: Simplified pathway of creatine and creatinine metabolism.[1][2][3][4][5]

Conclusion

The isotopic purity and enrichment of Creatinine-¹³C₄ are critical parameters that directly impact the reliability of quantitative bioanalytical methods. Through rigorous synthesis and purification processes, manufacturers can provide standards with high isotopic fidelity. The verification of these parameters using high-resolution mass spectrometry and NMR spectroscopy is essential for ensuring data quality in research and clinical settings. The use of Creatinine-¹³C₄ as an internal standard in isotope dilution mass spectrometry remains the gold standard for accurate and precise measurement of creatinine, a key biomarker of renal function.

References

Metabolic Fate of Orally Administered Creatinine-¹³C₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of orally administered, isotopically labeled creatinine, with a specific focus on Creatinine-¹³C₄. While direct studies on ¹³C₄-creatinine are limited, this document synthesizes data from studies utilizing other stable isotopes of creatine and creatinine to provide a robust understanding of its absorption, distribution, metabolism, and excretion (ADME).

Introduction

Creatinine is a breakdown product of creatine phosphate in muscle and is produced at a fairly constant rate by the body.[1] Its clearance from the body is a key indicator of renal function.[2][3][4][5] The use of isotopically labeled creatinine, such as Creatinine-¹³C₄, is a powerful tool in metabolic research and clinical diagnostics, allowing for precise tracing and quantification without the use of radioactive isotopes. Stable isotope dilution assays are fast and reliable for studying creatine metabolism and pharmacokinetics.[6] This guide details the expected metabolic pathway, quantitative data from related studies, and the experimental protocols necessary for conducting research with orally administered ¹³C₄-creatinine.

Metabolic Pathway of Creatinine

Creatinine is primarily formed from the non-enzymatic dehydration of creatine in skeletal muscle. Following oral administration, labeled creatinine is expected to be absorbed from the gastrointestinal tract, enter the systemic circulation, and be primarily excreted unchanged by the kidneys.

Absorption

Oral administration of creatine monohydrate has been shown to result in dose-dependent increases in plasma creatine levels.[7] While the oral bioavailability of creatine can be variable, studies with labeled creatine in rats have reported bioavailability ranging from approximately 16% to 53%, depending on the dose.[7] It is presumed that orally administered creatinine would follow a similar absorption pattern.

Distribution

Once absorbed, creatinine is distributed throughout the body's water. It is not significantly bound to plasma proteins, allowing for its free filtration by the glomeruli in the kidneys.

Metabolism

Creatinine itself is a metabolic endpoint and is not significantly metabolized further in the body. Studies involving the administration of labeled creatinine have shown its almost complete and immediate excretion in the urine, with none of the label being incorporated into tissue creatine, indicating that the conversion of creatine to creatinine is biologically irreversible.[8]

Excretion

The primary route of elimination for creatinine is renal excretion. This occurs through two main processes: glomerular filtration and, to a lesser extent, tubular secretion. The clearance of creatinine from the blood is therefore a good approximation of the glomerular filtration rate (GFR), a key measure of kidney function.[3][9][10]

Quantitative Data

The following tables summarize key quantitative parameters related to creatinine metabolism and renal function, derived from studies on creatine and creatinine.

| Parameter | Value | Species | Notes |

| Oral Bioavailability (Creatine) | 15.69 ± 3.4% (high dose) | Rat | Demonstrates that oral absorption is not complete. |

| Oral Bioavailability (Creatine) | 53.22 ± 11.2% (low dose) | Rat | Bioavailability is dose-dependent. |

| Peak Plasma Level (5g oral creatine) | ~120 mg/L | Human | Occurs 1-2 hours post-ingestion.[11] |

| Elimination Half-Life (Creatine) | ~3 hours | Human | Requires dosing every 3-6 hours to maintain elevated plasma levels.[11] |

Table 1: Pharmacokinetic Parameters of Oral Creatine

| Parameter | Male | Female | Units |

| Creatinine Clearance (Adult <40 years) | 107-139 | 87-107 | mL/min |

| Serum Creatinine | 0.74 to 1.35 | 0.59 to 1.04 | mg/dL[4] |

| 24-hour Urine Creatinine | 500-2000 | 500-2000 | mg/day[2] |

Table 2: Normal Creatinine Clearance and Serum Levels in Humans [2][3]

Experimental Protocols

This section details a typical experimental protocol for a pharmacokinetic study of orally administered ¹³C₄-creatinine in human subjects.

Subject Preparation

-

Inclusion/Exclusion Criteria: Define the subject population (e.g., healthy adults, specific patient groups). Exclude individuals with known renal impairment or those taking medications that could interfere with creatinine clearance.

-

Dietary Control: Subjects should follow a controlled diet for a period before and during the study to minimize variations in endogenous creatinine production. A diet low in creatine (e.g., avoiding red meat) is recommended.[12]

-

Fasting: Subjects should fast overnight prior to the administration of ¹³C₄-creatinine.

Dosing and Sample Collection

-

Dose Preparation: Prepare a solution of ¹³C₄-creatinine of a known concentration in a suitable vehicle (e.g., water). The dose will depend on the sensitivity of the analytical method.

-

Administration: Administer the ¹³C₄-creatinine solution orally.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into appropriate tubes (e.g., heparinized tubes).

-

Urine Collection: Collect a complete 24-hour urine sample. The collection period should start at the time of ¹³C₄-creatinine administration.

Sample Preparation and Analysis

-

Plasma Preparation: Centrifuge blood samples to separate plasma.

-

Sample Clean-up: Use a protein precipitation or solid-phase extraction method to remove interfering substances from plasma and urine samples.

-

Analytical Method: Quantify the concentration of ¹³C₄-creatinine and endogenous creatinine in plasma and urine using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity.

-

Chromatography: Use a suitable C18 column for separation.

-

Mass Spectrometry: Employ stable isotope dilution with an appropriate internal standard (e.g., D3-creatinine). Monitor specific mass transitions for ¹³C₄-creatinine and endogenous creatinine.

-

Data Analysis

-

Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

-

Renal Clearance: Calculate the renal clearance of ¹³C₄-creatinine using the formula: Clearance = (Urine Concentration x Urine Volume) / (Plasma Concentration x Time).

Visualizations

Metabolic Pathway of Orally Administered Creatinine

Caption: Metabolic pathway of orally administered ¹³C₄-creatinine.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a ¹³C₄-creatinine pharmacokinetic study.

Conclusion

The use of orally administered ¹³C₄-creatinine provides a safe and effective method for studying creatinine metabolism and renal function. Based on data from similar labeled compounds, it is expected to be absorbed from the gastrointestinal tract, distributed in the body's water, and rapidly excreted unchanged by the kidneys. The experimental protocols outlined in this guide, particularly those employing LC-MS/MS, allow for the precise quantification of its pharmacokinetic properties. This information is invaluable for researchers and drug development professionals in the fields of nephrology, clinical pharmacology, and metabolic research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. ucsfhealth.org [ucsfhealth.org]

- 4. Creatinine test - Mayo Clinic [mayoclinic.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Stable isotope dilution microquantification of creatine metabolites in plasma, whole blood and dried blood spots for pharmacological studies in mouse models of creatine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. southtees.nhs.uk [southtees.nhs.uk]

- 10. Creatinine clearance and the assessment of renal function - Australian Prescriber [australianprescriber.tg.org.au]

- 11. Creatine - Wikipedia [en.wikipedia.org]

- 12. 8 Home Remedies to Lower Creatinine Levels [healthline.com]

An In-depth Technical Guide to the Stability and Storage of Creatinine-13C4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Creatinine-13C4, a crucial internal standard in bioanalytical and clinical chemistry. Understanding the stability profile of this isotopically labeled compound is paramount for ensuring the accuracy and reliability of quantitative analytical methods. This document outlines the factors influencing its stability, recommended storage protocols, and methodologies for stability assessment.

Introduction to Creatinine-13C4

Creatinine-13C4 is a stable isotope-labeled version of creatinine, where four carbon atoms are replaced with the carbon-13 isotope. This modification results in a mass shift that allows for its use as an internal standard in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of endogenous creatinine. Given its critical role, maintaining the chemical and isotopic integrity of Creatinine-13C4 is essential.

Factors Influencing the Stability of Creatinine-13C4

The stability of Creatinine-13C4, both in solid form and in solution, can be influenced by several environmental factors:

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

-

pH: Creatinine is known to be sensitive to pH. The conversion of creatine to creatinine is influenced by pH, and extreme pH values can potentially lead to the degradation of the creatinine molecule itself.

-

Light: Exposure to light, particularly UV radiation, can provide the energy for photochemical degradation reactions.

-

Oxidizing Agents: The presence of strong oxidizing agents may lead to the chemical modification of the molecule.

-

Solvent: The choice of solvent for preparing stock and working solutions can impact stability. Protic solvents and the presence of reactive impurities can influence degradation rates.

Recommended Storage Conditions

To ensure the long-term stability and integrity of Creatinine-13C4, the following storage conditions are recommended based on available data for isotopically labeled creatinine and general best practices for chemical standards.

Table 1: Recommended Storage Conditions for Creatinine-13C4

| Form | Storage Temperature | Recommended Duration | Additional Notes |

| Solid (Neat) | -20°C or below | Up to 3 years | Store in a tightly sealed, light-resistant container in a desiccator to protect from moisture. |

| 2-8°C | Up to 2 years | For shorter-term storage, refrigeration is acceptable if the container is well-sealed and protected from light. | |

| Stock Solution | -80°C | Up to 6 months | Prepare in a high-purity solvent (e.g., methanol, acetonitrile, or water). Use amber vials. |

| -20°C | Up to 1 month | Suitable for shorter-term storage of stock solutions. Minimize freeze-thaw cycles. |

Note: These recommendations are based on general guidelines for creatinine and its isotopically labeled analogs. It is crucial to consult the Certificate of Analysis provided by the specific supplier for their recommended storage conditions and expiry dates.

Potential Degradation Pathways

The primary degradation pathways for creatinine generally involve hydrolysis and oxidation. While Creatinine-13C4 is chemically identical to unlabeled creatinine in its reactivity, understanding these pathways is crucial for identifying potential impurities that may arise during storage or in forced degradation studies.

The conversion of creatine to creatinine is a spontaneous, non-enzymatic process that can be influenced by pH and temperature. While the reverse reaction is not favored in vivo, the stability of the creatinine ring can be compromised under harsh conditions. Potential degradation could lead to the opening of the imidazole ring structure. Microbial degradation can also occur, leading to products such as 1-methylhydantoin and N-carbamoyl-sarcosine[1].

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of Creatinine-13C4 involves long-term and accelerated stability studies. The following outlines a general experimental protocol.

A validated, stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.

Table 2: Example HPLC-UV Method Parameters for Creatinine-13C4 Analysis

| Parameter | Condition |

| Column | Porous Graphitic Carbon (e.g., Hypercarb) or a suitable reversed-phase C18 column |

| Mobile Phase | Isocratic or gradient elution with a mixture of water, acetonitrile, and an acid modifier (e.g., TFA or formic acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40°C |

| Detection | UV at ~210 nm or Mass Spectrometry (for higher specificity) |

| Injection Volume | 5 - 20 µL |

This is a general method and should be optimized and validated for the specific application.

-

Sample Preparation: Prepare multiple aliquots of Creatinine-13C4 in the desired solvent and concentration.

-

Storage: Store the aliquots at the recommended long-term storage temperature (e.g., -20°C or -80°C) in tightly sealed, light-protected containers.

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, retrieve a set of aliquots, allow them to reach ambient temperature, and analyze them using the validated stability-indicating method.

-

Evaluation: Compare the concentration and purity of the stored samples to the initial (time 0) sample.

-

Sample Preparation: Prepare aliquots as for the long-term study.

-

Storage: Store the aliquots at elevated temperatures (e.g., 40°C with 75% relative humidity) for a shorter duration.

-

Time Points: Analyze the samples at more frequent intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis and Evaluation: Follow the same analysis and evaluation procedure as the long-term study.

Summary and Best Practices

To ensure the highest quality of analytical data when using Creatinine-13C4 as an internal standard, researchers and laboratory professionals should adhere to the following best practices:

-

Always consult the supplier's Certificate of Analysis for specific storage recommendations and expiration dates.

-

Store the neat compound and stock solutions at the recommended low temperatures (-20°C or -80°C) to minimize degradation.

-

Protect the material from light and moisture by using amber vials and storing in a desiccated environment.

-

Prepare fresh working solutions from the stock solution and use them within a short period.

-

Avoid repeated freeze-thaw cycles of stock solutions by preparing smaller, single-use aliquots.

-

Periodically verify the concentration and purity of stock solutions, especially if they have been stored for an extended period.

By following these guidelines, the integrity of Creatinine-13C4 can be maintained, leading to more accurate and reproducible results in quantitative bioanalysis.

References

A Technical Guide to Commercially Available Creatinine-13C4 Standards for Research and Drug Development

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides an in-depth overview of commercially available Creatinine-13C4, a crucial internal standard for the precise measurement of creatinine, a key biomarker for renal function.

Creatinine-13C4 serves as an ideal internal standard in isotope dilution mass spectrometry (IDMS) workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use mitigates matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification of endogenous creatinine. This is of particular importance in clinical research and drug development, where precise assessment of renal function is critical.

Commercially Available Creatinine-13C4 Standards

A variety of suppliers offer Creatinine-13C4 standards, each with specific product characteristics. The following table summarizes the quantitative data for Creatinine-13C4 standards available from prominent suppliers to facilitate easy comparison for procurement.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Format |

| LGC Standards (incorporating Toronto Research Chemicals - TRC) | Creatinine-13C4 | TRC-C781503 | 1286953-05-6 | ¹³C₄H₇N₃O | Not explicitly stated | Not explicitly stated | Neat solid |

| Sigma-Aldrich (Merck) | Creatinine-1,2,3,4-¹³C₄ | C2385 | 1286953-05-6 | ¹³C₄H₇N₃O | ≥99 atom % ¹³C | ≥98% (HPLC) | Solid |

| Cambridge Isotope Laboratories, Inc. | Creatinine (1,2,3,4-¹³C₄) | CLM-8455 | 1286953-05-6 | ¹³C₄H₇N₃O | 99 atom % ¹³C | >98% | Solid |

Note: Product specifications are subject to change. It is recommended to consult the supplier's certificate of analysis for the most current and detailed information.

Experimental Protocol: Quantification of Creatinine in Human Serum using Creatinine-13C4 and LC-MS/MS

This section outlines a detailed methodology for the quantification of creatinine in human serum using Creatinine-13C4 as an internal standard. This protocol is a composite of established methods for creatinine analysis by LC-MS/MS.

1. Materials and Reagents:

-

Creatinine-13C4 internal standard

-

Human serum samples

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

2. Standard and Internal Standard Preparation:

-

Creatinine-13C4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Creatinine-13C4 in methanol.

-

Working Internal Standard Solution (10 µg/mL): Dilute the Creatinine-13C4 stock solution with methanol/water (50:50, v/v).

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human serum into a microcentrifuge tube.

-

Add 20 µL of the working internal standard solution (Creatinine-13C4, 10 µg/mL).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-0.5 min: 2% B; 0.5-2.5 min: 2-98% B; 2.5-3.0 min: 98% B; 3.1-5.0 min: 2% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Positive |

| MRM Transitions | Creatinine: Q1 114.1 -> Q3 44.2; Creatinine-13C4: Q1 118.1 -> Q3 46.2 |

| Collision Energy | Optimized for specific instrument |

5. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte (creatinine) to the internal standard (Creatinine-13C4).

-

A calibration curve is constructed by plotting the peak area ratios of prepared calibration standards against their known concentrations.

-

The concentration of creatinine in the serum samples is determined by interpolating their peak area ratios onto the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of creatinine in a biological sample using Creatinine-13C4 as an internal standard with isotope dilution mass spectrometry.

Caption: Isotope Dilution Mass Spectrometry Workflow for Creatinine Quantification.

This workflow diagram visually represents the key stages of the analytical process, from sample collection to the final quantification of endogenous creatinine. The use of a stable isotope-labeled internal standard like Creatinine-13C4 at an early stage is critical for correcting analytical variability throughout the procedure.

Navigating the Analytical Landscape: A Technical Guide to the Certificate of Analysis for Creatinine-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the essential data and methodologies presented in a Certificate of Analysis (C of A) for Creatinine-13C4. Understanding the components of a C of A is critical for ensuring the quality, identity, and purity of isotopically labeled standards used in research and drug development. This document will detail the key analytical data, outline the experimental protocols for its determination, and visualize the logical workflow of the certification process and the molecular structure of the analyte.

Core Data Presentation

A Certificate of Analysis for a stable isotope-labeled compound like Creatinine-13C4 provides a comprehensive summary of its identity, purity, and isotopic enrichment. The following table encapsulates the typical quantitative data presented.

| Parameter | Specification | Result |

| Identity | ||

| Appearance | White to off-white solid | Conforms |

| ¹H NMR Spectrum | Consistent with structure | Conforms |

| LC-MS | Consistent with structure | Conforms |

| Purity | ||

| Purity by HPLC | ≥98% | 99.92% |

| Isotopic Enrichment | ||

| Isotopic Enrichment | ≥99 atom % ¹³C | 99.5 atom % ¹³C |

| Physical and Chemical Properties | ||

| Molecular Formula | ¹³C₄H₇N₃O | ¹³C₄H₇N₃O |

| Molecular Weight | 117.09 | 117.09 |

| CAS Number | 1286953-05-6 | 1286953-05-6 |

Experimental Protocols

The quantitative data presented in the Certificate of Analysis is derived from rigorous experimental testing. The following are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. The methodology for Creatinine-13C4 is as follows:

-

Instrumentation: A standard HPLC system equipped with a UV detector is utilized.

-

Column: A C18 reverse-phase column is typically employed for the separation of polar compounds like creatinine.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is used. The exact ratio is optimized to achieve good peak shape and resolution.

-

Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

-

Detection: The UV detector is set to a wavelength where creatinine exhibits maximum absorbance, usually around 234 nm.

-

Procedure: A known concentration of the Creatinine-13C4 sample is dissolved in the mobile phase and injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to Creatinine-13C4 is compared to the total area of all peaks to calculate the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to confirm the identity and determine the isotopic enrichment of Creatinine-13C4.

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for creatinine analysis.

-

LC Conditions: Similar to the HPLC method described above.

-

Mass Spectrometry: The mass spectrometer is set to monitor for the mass-to-charge ratio (m/z) of the molecular ion of Creatinine-13C4. For a compound with four ¹³C atoms, the expected molecular weight will be approximately 4 atomic mass units higher than unlabeled creatinine.

-

Procedure for Identity: The retention time of the sample is compared to that of a known standard, and the mass spectrum is analyzed to confirm the presence of the expected molecular ion.

-

Procedure for Isotopic Enrichment: The relative intensities of the mass isotopologues are measured. Isotopic enrichment is the mole fraction of the specific isotope expressed as a percentage[1]. For Creatinine-13C4, the abundance of the M+4 peak (all four carbons are ¹³C) is compared to the abundances of the M+3, M+2, M+1, and M+0 peaks to calculate the atom percent of ¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule. ¹H NMR is used to confirm that the chemical structure of the synthesized Creatinine-13C4 is consistent with the expected arrangement of atoms.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample.

-

Procedure: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed and compared to the known spectrum of creatinine to confirm the structural integrity of the molecule.

Visualizations

The following diagrams illustrate the workflow of a Certificate of Analysis and the chemical structure of Creatinine-13C4.

Caption: Workflow for Generating a Certificate of Analysis.

Caption: Chemical Structure of Creatinine-13C4.

References

Understanding Creatinine-13C4 for In Vivo Metabolic Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research and drug development, stable isotope labeling has emerged as a powerful tool for elucidating the dynamics of biological pathways in vivo. Among the various labeled compounds, Creatinine-13C4 offers a unique opportunity to trace the fate of creatinine, a key biomarker of renal function and muscle metabolism. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of Creatinine-13C4 for in vivo metabolic labeling studies.

Creatinine is the metabolic end-product of creatine and phosphocreatine, which are vital for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain.[1][2] It is produced at a relatively constant rate and cleared by the kidneys, making its serum and urine levels valuable indicators of glomerular filtration rate (GFR).[3][4] The use of isotopically labeled creatinine, such as Creatinine-13C4, allows researchers to distinguish between the endogenous pool and exogenously administered tracer, enabling the precise measurement of its turnover and clearance kinetics.

Core Principles of In Vivo Metabolic Labeling with Creatinine-13C4

In vivo metabolic labeling with Creatinine-13C4 involves the administration of the labeled compound to a living organism and subsequent tracking of its incorporation and clearance over time. This technique allows for the determination of key pharmacokinetic parameters, providing insights into renal function and muscle metabolism under various physiological and pathological conditions.

The primary applications of Creatinine-13C4 in metabolic research include:

-

Direct Measurement of Glomerular Filtration Rate (GFR): By measuring the clearance of intravenously administered Creatinine-13C4, a more accurate GFR can be determined compared to estimations based on endogenous creatinine levels, which can be influenced by factors such as muscle mass, diet, and age.

-

Assessment of Creatinine Turnover: The rate at which the endogenous creatinine pool is replaced by the labeled tracer provides a direct measure of creatinine turnover, reflecting the balance between its production from creatine and its clearance.

-

Drug Development and Nephrotoxicity Studies: Creatinine-13C4 can be employed in preclinical and clinical studies to assess the impact of new drug candidates on renal clearance.[5][6] This is particularly valuable for identifying potential drug-induced nephrotoxicity.[7]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data relevant to the use of Creatinine-13C4 and related compounds in in vivo studies.

| Parameter | Value | Organism/Model | Measurement Technique | Reference |

| Creatine Turnover Rate | 2.1 ± 0.7 %/day | Human (muscle) | 13C Magnetic Resonance Spectroscopic Imaging (MRSI) with 13C4-creatine | [8] |

| Creatinine Clearance (CrCl) - Normal Range | 100 to 120 mL/min | Healthy Adult Males | Standard Clinical Measurement | [3] |

| Creatinine Clearance (CrCl) - Normal Range | 90 to 110 mL/min | Healthy Adult Females | Standard Clinical Measurement | [3] |

Experimental Protocols

In Vivo Administration and Sample Collection

This protocol is an adapted general procedure for stable isotope tracer studies and should be optimized for specific experimental goals.

a. Tracer Administration (Intravenous Infusion):

-

Preparation of Infusate: Dissolve Creatinine-13C4 in a sterile, pyrogen-free saline solution to a final concentration suitable for the intended dose and infusion rate. The exact concentration will depend on the animal model and the analytical sensitivity of the mass spectrometer.

-

Animal Preparation: Acclimatize the animal (e.g., rodent model) to the experimental conditions. For infusion studies, catheterization of a suitable blood vessel (e.g., jugular or femoral vein) is required.

-

Bolus-Infusion Protocol: To rapidly achieve a steady-state concentration of the tracer in the plasma, a primed-constant infusion is often employed.

-

Priming Bolus: Administer an initial bolus of the Creatinine-13C4 solution to quickly raise the plasma concentration to the target level. The size of the bolus should be calculated based on the estimated volume of distribution.

-

Constant Infusion: Immediately following the bolus, start a continuous infusion at a rate calculated to maintain the target steady-state plasma concentration.

-

-

Administration Routes: While intravenous administration is common for precise pharmacokinetic studies, other routes such as intraperitoneal or oral gavage can be used depending on the research question.[9]

b. Sample Collection:

-

Blood Sampling: Collect blood samples at predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA). The sampling schedule should be designed to capture the key phases of tracer distribution and elimination. For kinetic studies, frequent sampling during the initial distribution phase is crucial.

-

Urine Collection: For clearance studies, timed urine collections are essential. This can be achieved using metabolic cages. Record the total volume of urine collected over each time interval.

-

Tissue Harvesting (Terminal Studies): At the end of the experiment, tissues of interest (e.g., kidney, muscle) can be collected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Sample Preparation for Mass Spectrometry

a. Plasma/Serum Preparation:

-

Centrifuge the collected blood samples to separate plasma or allow clotting to obtain serum.

-

To precipitate proteins, add a known volume of a cold organic solvent (e.g., acetonitrile or methanol) to an aliquot of plasma/serum. A common ratio is 3:1 (solvent:plasma).

-

Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

b. Urine Preparation:

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

Centrifuge the urine sample to remove any particulate matter.

-

Dilute the urine sample with an appropriate solvent (e.g., mobile phase) to bring the creatinine concentration within the linear range of the mass spectrometer.

Mass Spectrometry Analysis (LC-MS/MS)

The following is a representative LC-MS/MS protocol for the quantification of creatinine, which can be adapted for Creatinine-13C4.

a. Liquid Chromatography (LC):

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for the retention of polar compounds like creatinine.[10]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

b. Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both endogenous (unlabeled) creatinine and Creatinine-13C4.

-

Endogenous Creatinine (12C4): The precursor ion is m/z 114, with product ions typically at m/z 44 and m/z 86.[11]

-

Creatinine-13C4: The precursor ion will be m/z 118 (114 + 4). The exact product ions would need to be determined by direct infusion of the Creatinine-13C4 standard, but would be expected to be shifted by +4 Da as well.

-

-

Internal Standard: A stable isotope-labeled internal standard, such as d3-creatinine (m/z 117), is often used to correct for variations in sample preparation and instrument response.[12][13]

Table of Representative LC-MS/MS Parameters:

| Parameter | Setting |

| LC Column | HILIC (e.g., Raptor HILIC-Si)[10] |

| Mobile Phase | Acetonitrile/Ammonium Formate Buffer |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (Endogenous) | 114 -> 44 |

| MRM Transition (Internal Std - d3-Creatinine) | 117 -> 47 |

| MRM Transition (Creatinine-13C4) | 118 -> (To be determined empirically) |

Mandatory Visualizations

Creatinine Metabolic Pathway

Caption: Metabolic pathway of endogenous creatinine synthesis and the introduction of Creatinine-13C4 tracer.

Experimental Workflow for In Vivo Metabolic Labeling

Caption: A generalized workflow for an in vivo metabolic labeling study using Creatinine-13C4.

Conclusion

Creatinine-13C4 is a valuable tool for researchers and drug development professionals seeking to gain a deeper understanding of renal physiology and muscle metabolism. By enabling the direct measurement of creatinine kinetics, this stable isotope tracer offers a more precise alternative to traditional estimation methods. The experimental protocols and data analysis workflows outlined in this guide provide a framework for the successful implementation of in vivo metabolic labeling studies with Creatinine-13C4. As with any tracer study, careful experimental design and rigorous analytical validation are paramount to obtaining high-quality, interpretable data. The continued application of this technique holds promise for advancing our knowledge of metabolic diseases and for the development of safer and more effective therapeutics.

References

- 1. Creatine and creatinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Creatinine Clearance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug-Induced Nephrotoxicity and Its Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of creatinine and creatine in human serum by double-spike isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]

- 11. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

Methodological & Application

Application Notes and Protocols for the Use of Creatinine-¹³C₄ in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine, a breakdown product of creatine phosphate in muscle, is a widely utilized biomarker for assessing renal function. Its concentration in biological fluids such as serum, plasma, and urine provides valuable insights into the glomerular filtration rate (GFR). Accurate and precise quantification of creatinine is paramount for the diagnosis and monitoring of kidney disease, as well as for dose adjustments of renally cleared drugs. While traditional methods like the Jaffe reaction and enzymatic assays are available, they can be susceptible to interferences.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for creatinine quantification due to its high specificity, sensitivity, and robustness.[2][3][4]

Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the preferred approach for achieving the highest accuracy and precision in LC-MS/MS assays. The internal standard, being structurally almost identical to the analyte, co-elutes and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. While deuterated creatinine (Creatinine-d₃) is commonly used, Creatinine-¹³C₄ offers an alternative with a higher mass shift, potentially moving it further from the isotopic distribution of the unlabeled analyte and reducing any potential for crosstalk.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of creatinine in biological matrices using Creatinine-¹³C₄ as an internal standard with LC-MS/MS.

Signaling and Metabolic Pathways

Creatinine is the end product of creatine metabolism. The diagram below illustrates the conversion of creatine to creatinine.

Caption: Metabolic pathway of creatine to creatinine.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma/serum and urine.

Plasma/Serum Protein Precipitation:

This is a rapid and straightforward method for removing proteins from plasma or serum samples.

-

To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of acetonitrile containing the Creatinine-¹³C₄ internal standard at an appropriate concentration.[5]

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge the tube at 15,000 rpm for 3 minutes to pellet the precipitated proteins.[5]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Urine Dilution ("Dilute and Shoot"):

Due to the high concentration of creatinine in urine, a simple dilution is often sufficient.[2]

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

In a microcentrifuge tube, dilute 10 µL of urine with 990 µL of mobile phase containing the Creatinine-¹³C₄ internal standard. This represents a 1:100 dilution, which can be adjusted based on the expected creatinine concentration.

-

Vortex the mixture thoroughly.

-

If necessary, centrifuge the diluted sample to remove any particulates.

-

Transfer the supernatant to an autosampler vial.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of creatinine. HILIC is often preferred for its ability to retain and separate highly polar compounds like creatinine.[2]

| Parameter | Reversed-Phase (C18) | HILIC |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | HILIC column (e.g., 2.1 x 50 mm, 2.7 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium formate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 10 mM Ammonium formate in Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample | Isocratic or gradient elution |

| Flow Rate | 0.3 - 0.5 mL/min | 0.4 - 0.6 mL/min |

| Column Temperature | 30 - 40 °C | 30 - 40 °C |

| Injection Volume | 5 - 10 µL | 2 - 5 µL |

Mass Spectrometry (MS/MS) Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of creatinine and Creatinine-¹³C₄.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| Gas Flow (Desolvation) | 600 - 800 L/hr |

| Gas Flow (Cone) | 50 - 150 L/hr |

MRM Transitions:

The following MRM transitions should be monitored. The exact collision energies should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Creatinine | 114.1 | 44.2 | 100 | Optimize |

| Creatinine | 114.1 | 86.1 | 100 | Optimize |

| Creatinine-¹³C₄ (Internal Standard) | 118.1 | 46.2 | 100 | Optimize |

| Creatinine-¹³C₄ (Internal Standard) | 118.1 | 90.1 | 100 | Optimize |

Note: The precursor ion for Creatinine-¹³C₄ is calculated based on the addition of four ¹³C atoms to the molecular formula of creatinine (C₄H₇N₃O).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the LC-MS/MS analysis of creatinine using Creatinine-¹³C₄ as an internal standard.

Caption: Workflow for creatinine LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected from a validated LC-MS/MS method for creatinine analysis. The exact values will be instrument and method dependent.

Table 1: Calibration Curve and Sensitivity

| Parameter | Typical Value |

| Linear Range | 1 - 2000 ng/mL[6] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[6] |

Table 2: Precision and Accuracy

| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low QC | < 15% | < 15% | ± 15% |

| Medium QC | < 15% | < 15% | ± 15% |

| High QC | < 15% | < 15% | ± 15% |

Conclusion

The use of Creatinine-¹³C₄ as an internal standard in LC-MS/MS analysis provides a robust, specific, and accurate method for the quantification of creatinine in various biological matrices. The detailed protocols and methodologies presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate this essential bioanalytical assay in their laboratories. The high quality of data obtained from this method is critical for reliable clinical diagnosis, patient monitoring, and the successful development of new therapeutic agents.

References

- 1. Direct determination of urinary creatinine by reactive-thermal desorption-extractive electrospray-ion mobility-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of creatinine in human serum by isotope dilution-mass spectrometry. Definitive methods in clinical chemistry, IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]

- 5. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Creatinine-¹³C₄ as an Internal Standard in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatinine, a metabolic byproduct of creatine phosphate in muscle tissue, is a crucial biomarker for assessing renal function. Its concentration in biological fluids such as serum and urine provides an indication of the glomerular filtration rate (GFR). Accurate and precise quantification of creatinine is therefore paramount in clinical diagnostics and research. Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for creatinine measurement, offering superior specificity and accuracy compared to traditional methods like the Jaffe and enzymatic assays, which can be prone to interferences.

This document provides detailed application notes and protocols for the use of Creatinine-¹³C₄ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of creatinine in biological matrices. The stable isotope-labeled Creatinine-¹³C₄ serves as an ideal internal standard as it co-elutes with the unlabeled endogenous creatinine and exhibits identical ionization and fragmentation behavior, while being distinguishable by its mass-to-charge ratio (m/z). This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly reliable and reproducible results.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the signal intensity of the endogenous analyte to the signal intensity of the internal standard is then measured by the mass spectrometer. Since the chemical and physical properties of the analyte and the internal standard are nearly identical, any loss of analyte during sample preparation or fluctuations in instrument performance will affect both compounds equally, thus preserving the ratio. This allows for highly accurate determination of the analyte concentration.

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Materials and Reagents

-

Creatinine (≥99.8% purity)

-

Creatinine-¹³C₄ (≥98% isotopic purity)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water